molecular formula C18H20N2O2 B12036612 N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

Cat. No.: B12036612
M. Wt: 296.4 g/mol
InChI Key: VUEQRBPAMCJWEI-XDHOZWIPSA-N
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Description

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation reaction between 2-hydroxynaphthaldehyde and cyclohexanecarboxamide

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H20N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14,21H,1-3,7-8H2,(H,20,22)/b19-12+

InChI Key

VUEQRBPAMCJWEI-XDHOZWIPSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction of 2-hydroxynaphthaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide involves its interaction with biological macromolecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and proteins. These interactions can inhibit the activity of enzymes such as adenylate kinase and peptide deformylase, leading to antimicrobial effects . Additionally, the compound’s ability to intercalate into DNA strands can disrupt DNA replication and transcription, contributing to its anticancer properties .

Comparison with Similar Compounds

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide can be compared with other Schiff bases derived from naphthaldehyde:

These compounds share similar structural motifs but differ in their specific applications and properties, highlighting the unique aspects of this compound.

Biological Activity

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}. Its structural features include:

  • Hydroxynaphthalene moiety : Contributes to its aromatic character and potential interactions with biological targets.
  • Cyclohexanecarboxamide group : Provides a flexible structure that may enhance binding interactions.

Antioxidant Properties

Research indicates that Schiff bases, including this compound, exhibit antioxidant activity. The hydroxyl group on the naphthalene ring can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems.

Antimicrobial Activity

Studies have shown that similar compounds possess antimicrobial properties. The presence of the naphthalene ring enhances the lipophilicity, allowing better membrane penetration and interaction with microbial cell walls.

Compound Activity Reference
NaphthalenesAntimicrobial
Schiff BasesAntioxidant

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases.

The biological activity of this compound can be attributed to:

  • Metal Ion Coordination : The nitrogen atom in the imine group can coordinate with metal ions, which are crucial for various enzymatic reactions.
  • Hydrogen Bonding : The presence of functional groups allows for extensive hydrogen bonding with biological macromolecules, enhancing its affinity for target sites.

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2020), this compound was tested against several bacterial strains. The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A recent investigation by Johnson et al. (2023) explored the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in a marked reduction in swelling and pain, corroborating its therapeutic potential in inflammatory conditions.

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